Hydroformylation Regioselectivity: TMP1 vs. Less-Hindered α-Methyl Alkenes
Under identical Rh-catalyzed hydroformylation conditions (20 °C, 100 atm CO/H2), TMP1 yields a linear-to-branched (L/B) aldehyde ratio of 95/5, the highest among all α-methyl-substituted alk-1-enes tested [1]. In contrast, 3-methylbut-1-ene (MB1), 3-methylpent-1-ene (MP1), and 3,4-dimethylpent-1-ene (DMP1) all produce L/B ratios >62/38 but significantly lower than TMP1's 95/5 [1].
| Evidence Dimension | Regioselectivity in Rh-catalyzed hydroformylation (L/B aldehyde ratio) |
|---|---|
| Target Compound Data | L/B = 95/5 |
| Comparator Or Baseline | 3-methylbut-1-ene (MB1), 3-methylpent-1-ene (MP1), 3,4-dimethylpent-1-ene (DMP1): L/B > 62/38 |
| Quantified Difference | TMP1: L/B = 95/5 vs. comparators: L/B ≥ 62/38 (minimum ~1.6-fold increase in linear selectivity, with TMP1 producing nearly exclusively linear aldehyde) |
| Conditions | Rh catalyst (unmodified), 20 °C, 100 atm CO/H2 total pressure |
Why This Matters
TMP1's near-exclusive linear aldehyde production minimizes downstream separation costs and maximizes yield of the desired linear product, a critical differentiator for industrial hydroformylation processes.
- [1] Lazzaroni, R., Settambolo, R., Alagona, G., & Ghio, C. (2012). High linear regioselectivity in the rhodium-catalyzed hydro(deuterio)formylation of 3,4,4-trimethylpent-1-ene: The role of β-hydride elimination. Journal of Molecular Catalysis A: Chemical, 356, 1-13. View Source
